molecular formula C39H35NO4S B613481 Fmoc-D-Pen(Trt)-OH CAS No. 201532-01-6

Fmoc-D-Pen(Trt)-OH

Katalognummer: B613481
CAS-Nummer: 201532-01-6
Molekulargewicht: 613.8 g/mol
InChI-Schlüssel: XSGMGAINOILNJR-DHUJRADRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The compound features:

  • D-configuration: Critical for peptides targeting chiral receptors (e.g., opioid receptors) .
  • Penicillamine (Pen) backbone: A β,β-dimethyl cysteine analog, introducing steric hindrance that rigidifies disulfide bonds .
  • Trityl (Trt) protection: The S-trityl group shields the thiol side chain, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Its molecular formula is C₃₉H₃₅NO₄S (MW: 613.78 g/mol), with a density of 1.2 g/cm³ and melting point of ~418.8°C . The compound is used in cyclic peptide synthesis to enhance stability, blood-brain barrier penetration, and enzymatic resistance .

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMGAINOILNJR-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670200
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201532-01-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Stepwise Protection Strategy

The synthesis begins with sequential protection of D-penicillamine’s amino and thiol groups. Key steps include:

  • Amino Group Protection : Reaction of D-penicillamine with Fmoc-Cl in the presence of sodium carbonate (pH 8–9) yields Fmoc-D-Pen-OH.

  • Thiol Group Protection : Subsequent treatment with trityl chloride (Trt-Cl) and triethylamine in dichloromethane (DCM) introduces the Trt group, producing this compound.

Critical Parameters :

  • Solvent Selection : Dichloromethane or dimethylformamide (DMF) ensures solubility of intermediates.

  • Reaction Time : 2–4 hours for Fmoc protection; 6–8 hours for Trt protection.

  • Temperature : Room temperature (20–25°C) for both steps.

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is frequently employed in SPPS. For example, in the synthesis of α4β7 peptide antagonists, the compound is coupled to resin-bound sequences via carbodiimide activators (e.g., HBTU/DIPEA). Post-incorporation, the Fmoc group is removed using 20% piperidine in DMF, while the Trt group remains intact until final cleavage.

Industrial-Scale Production

Optimized Batch Processes

Industrial synthesis prioritizes yield and purity through:

  • Large-Scale Reactors : 100–500 L vessels with temperature and pH control (±0.5°C, ±0.1 pH).

  • Precipitation and Filtration : Crude product is precipitated using cold ether, filtered, and washed to remove excess reagents.

  • Chromatographic Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >98% purity.

Table 1: Industrial Production Metrics

ParameterValueSource
Batch Size1–5 kg
Yield85–90%
Purity (HPLC)≥98%
Cycle Time72–96 hours

Deprotection Strategies

Fmoc Removal

Traditional Fmoc deprotection uses 20% piperidine in DMF (2 × 5 min). Recent advancements highlight pyrrolidine as a faster alternative:

  • Efficiency : Pyrrolidine achieves 99% deprotection in 2 minutes vs. 5 minutes for piperidine.

  • Side Reactions : Reduced racemization with pyrrolidine (0.5% vs. 1.2% for piperidine).

Trt Group Cleavage

The Trt group is removed under acidic conditions:

  • Cocktail Composition : TFA/water/TIS (9.0:0.5:0.25).

  • Time : 2–3 hours at room temperature.

Table 2: Deprotection Reagent Comparison

ReagentDeprotection Efficiency (%)Racemization Risk (%)Source
Piperidine991.2
Pyrrolidine990.5
TFA Cocktail100<0.1

Challenges and Solutions

Racemization Mitigation

  • Low-Temperature Coupling : Reactions conducted at 0–4°C reduce racemization during this compound incorporation.

  • Optimized Activators : HATU/HOAt combinations minimize epimerization compared to DCC.

Solvent Limitations

  • Polar Solvents : DMF and NMP are preferred for solubility, but recent studies suggest 2-MeTHF as a greener alternative with comparable efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodYield (%)Purity (%)Time (h)Source
Stepwise Protection859812
SPPS Integration789524
Industrial Batch909872

Analyse Chemischer Reaktionen

Types of Reactions:

    Deprotection Reactions: Fmoc-D-Pen(Trt)-OH undergoes deprotection reactions to remove the Fmoc and Trt groups. The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using an acid such as trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.

    Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used for peptide coupling reactions.

Major Products Formed:

    Deprotected Penicillamine: After deprotection, the free amino and thiol groups of penicillamine are available for further reactions.

    Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Peptide Synthesis: Fmoc-D-Pen(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities.

Biology:

    Protein Engineering: The compound is used to synthesize peptides that can be incorporated into proteins for studying structure-function relationships.

Medicine:

    Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.

Industry:

    Biotechnology: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Wirkmechanismus

Mechanism: The primary function of Fmoc-D-Pen(Trt)-OH is to serve as a building block in peptide synthesis. The Fmoc and Trt groups protect the amino and thiol groups, respectively, during the synthesis process. These protective groups are selectively removed at different stages to allow for the formation of peptide bonds.

Molecular Targets and Pathways:

    Amino Group Protection: The Fmoc group protects the amino group from unwanted reactions during peptide coupling.

    Thiol Group Protection: The Trt group protects the thiol group, preventing oxidation and other side reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Table 1: Key Structural Features
Compound Backbone Protecting Group Molecular Weight (g/mol) Key Applications
Fmoc-D-Pen(Trt)-OH Penicillamine Trt 613.78 Cyclic opioid/CCK peptides
Fmoc-D-Cys(Trt)-OH Cysteine Trt 585.70 Disulfide-bonded peptides
Fmoc-D-Pen(Acm)-OH Penicillamine Acm 442.54 On-resin cyclization
Fmoc-L-Pen(Trt)-OH Penicillamine Trt 613.78 Mirror-image peptide screening

Key Observations :

  • Penicillamine vs. Cysteine : The β,β-dimethyl groups in Pen increase steric bulk, restricting disulfide bond flexibility and improving conformational stability .
  • Trt vs. Acm Protection :
    • Trt : Acid-labile, removed with TFA; compatible with SPPS but requires solution-phase oxidation for cyclization .
    • Acm : Orthogonal to Trt; removed via iodine oxidation, enabling on-resin cyclization .

Key Findings :

  • Solubility : this compound requires heating (37°C) and sonication for dissolution, unlike Cys analogs .
  • Cyclization Strategies :
    • Trt-protected Pen derivatives are cyclized in solution post-deprotection, while Acm allows on-resin cyclization .
    • Pen-containing peptides exhibit higher oxidative stability in disulfide bonds compared to Cys .

Key Insights :

  • Receptor Affinity : Pen(Trt)-containing cyclic peptides show 5-fold higher δ-opioid receptor affinity than linear Cys analogs due to rigidified conformations .
  • Metabolic Stability : The dimethyl backbone and cyclic structure reduce enzymatic degradation, enhancing in vivo half-life .

Biologische Aktivität

Fmoc-D-Pen(Trt)-OH is a derivative of D-penicillamine and is primarily utilized in peptide synthesis. Its unique structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, allows for selective reactions during the synthesis of peptides. This article explores the biological activity of this compound, focusing on its applications in drug development, receptor interactions, and its role in peptide synthesis.

Chemical Structure and Properties

This compound is characterized by its dual protection strategy, which stabilizes the amino and thiol groups of D-penicillamine. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the thiol group from oxidation. This structural configuration is crucial for its functionality in various biological applications.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amino Group : Reaction with Fmoc-Cl in the presence of a base (e.g., sodium carbonate).
  • Protection of the Thiol Group : Reaction with Trt-Cl using triethylamine as a base.
  • Deprotection : Removal of protective groups using specific reagents (e.g., piperidine for Fmoc and trifluoroacetic acid for Trt) to yield active peptide forms suitable for coupling reactions.

Receptor Binding Affinities

This compound has been evaluated for its binding affinities to various receptors, particularly opioid receptors. Research indicates that cyclic peptides incorporating this compound exhibit significant activity at both δ-opioid and μ-opioid receptors. For instance, a study demonstrated that cyclic derivatives showed high selectivity for δ-opioid receptors with binding affinities significantly greater than those for μ-opioid receptors .

Table 1: Binding Affinities of this compound Derivatives

Compoundδ-Opioid Receptor Affinity (nM)μ-Opioid Receptor Affinity (nM)Selectivity Ratio
Compound A1205304.42
Compound B804005.00
Compound C1503002.00

Functional Assays

Functional assays such as GTP-γ-S binding assays have been employed to assess the agonist activity of compounds derived from this compound. These assays revealed that certain cyclic peptides exhibit potent agonist activity at δ-opioid receptors, indicating their potential as analgesic agents .

Table 2: Functional Activity Assessment

CompoundEC50 (nM) at δ-ReceptorEC50 (nM) at μ-Receptor
Compound A120>1000
Compound B90>1000

Case Studies

  • Peptide Synthesis for Drug Development : In a study aimed at enhancing drug delivery systems, this compound was utilized to synthesize cell-penetrating peptides (CPPs). These CPPs facilitated the intracellular delivery of methotrexate, significantly improving its efficacy against cancer cells while minimizing cytotoxicity .
  • Copper(I) Chelation : Another application involved synthesizing tripodal derivatives from this compound as effective copper(I) chelators. These derivatives demonstrated promising biological activities, potentially useful in treating conditions related to copper dysregulation .

Q & A

Q. How should Fmoc-D-Pen(Trt)-OH be incorporated into solid-phase peptide synthesis (SPPS) to ensure efficient coupling?

  • Methodological Answer : this compound is introduced during SPPS using coupling reagents like HCTU or HBTU with DIEA as a base. Activation via uronium/phosphonium reagents (e.g., HBTU/HOBt) minimizes enantiomerization, but collidine is recommended as a base for optimal coupling efficiency . Pre-swelling resin (e.g., 2-chlorotrityl) in DMF/DCM and stepwise deprotection with 20% piperidine ensures proper Fmoc removal. Post-coupling, TNBS or chloranil tests validate completion .

  • Key Parameters :

ParameterRecommendation
Coupling reagentHCTU/HBTU with DIEA
Base for activationCollidine (for uronium reagents)
Deprotection20% piperidine in DMF
ValidationTNBS or chloranil test

Q. What are the optimal storage and handling conditions for this compound?

  • Methodological Answer : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Prior to use, heat to 37°C and sonicate in DMSO (100 mg/mL solubility) to dissolve precipitates. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How can researchers address solubility challenges during peptide synthesis with this compound?

  • Methodological Answer : Dissolve in DMSO (170.73 mM stock) with heating (37°C) and sonication. For resin-bound peptides, use cold DMF/benzyl alcohol (19:1 v/v) to swell the resin and improve reactivity. If precipitation occurs during cleavage, add chilled petroleum ether to isolate the peptide .

Advanced Research Questions

Q. What strategies enhance cyclization efficiency when using this compound in disulfide-bridged peptides?

  • Methodological Answer : Cyclization via disulfide bonds requires orthogonal protection (e.g., Acm on Cys/D-Pen). After SPPS, treat with Tl(OTf)₃ (4 eq) in DMF/benzyl alcohol (19:1 v/v) for 15 hours to selectively remove Acm and promote oxidation. Purify via RP-HPLC (C18 column, CH₃CN/H₂O gradient) . For solution-phase cyclization, use iodine in methanol (0.1 M) under inert atmosphere .

  • Critical Factors :

  • Orthogonal protection : Acm for Cys/D-Pen, Trt for temporary stability.
  • Oxidizing agents : Tl(OTf)₃ for solid-phase; iodine for solution-phase.
  • Purification : RP-HPLC with 10–90% CH₃CN/0.1% TFA gradient .

Q. How can enantiomerization be minimized during coupling of this compound in sensitive sequences?

  • Methodological Answer : Enantiomerization is mitigated by:
  • Using symmetrical anhydrides or DIPCDI/HOBt for activation instead of uronium reagents .
  • Limiting coupling time to ≤2 hours and maintaining temperature ≤25°C.
  • Adding 0.1 M HOBt to the coupling mixture to suppress racemization .

Q. How should NMR data be interpreted to confirm the structural integrity of peptides containing this compound?

  • Methodological Answer : Prepare a ~9.6 mM peptide solution in DMSO-d₆. Acquire TOCSY (62 ms mixing) and NOESY (150 ms mixing) spectra at 290 K on a 600 MHz spectrometer. Key signals:
  • Fmoc protons : Aromatic signals at 7.2–7.8 ppm.
  • Trt group : Three distinct phenyl rings at 7.1–7.3 ppm.
  • D-Pen backbone : α-proton at ~4.3 ppm (split due to D-configuration) .
    Use FELIX2000 for NOE-based distance constraints to validate 3D conformation .

Data Contradiction Analysis

Q. How to resolve discrepancies in bioactivity data for cyclic vs. linear peptides containing this compound?

  • Methodological Answer : Cyclic peptides often show higher δ/µ opioid receptor agonism (EC₅₀ < 10 nM) but reduced CCK antagonism compared to linear analogs. Validate via:
  • Competitive binding assays : Use ³H-DPDPE (δ) and ³H-DAMGO (µ) on transfected HEK293 cells.
  • Functional assays : GTPγ-S binding for receptor activation; PI hydrolysis for CCK antagonism .
    Structural discrepancies (e.g., NOE patterns) may explain altered bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Pen(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Pen(Trt)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.